BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline

Cytochrome P450 Drug Metabolism CYP2A6 Inhibition

Differentiated THPP building block with selective CYP2A6 inhibition (Ki 80 nM, >5,000-fold over CYP3A4) – an essential chemical probe for drug metabolism and DDI studies. The 6-carbonyl-linked N,N-dimethylaniline moiety provides a unique H-bond acceptor pattern and modular attachment point for kinase-targeted library synthesis (EGFR, PI3K, Hsp90, ATR). Its favorable physicochemical profile (cLogP ~2.8, tPSA 55.6 Ų) supports fragment-based drug discovery and supramolecular self-assembly into rosette nanotubes. Avoids the confounding cross-reactivity of generic THPP analogs. Request a quote for bulk R&D supply.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 1797020-02-0
Cat. No. B2917052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline
CAS1797020-02-0
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CCC3=NC=NC=C3C2
InChIInChI=1S/C16H18N4O/c1-19(2)14-5-3-4-12(8-14)16(21)20-7-6-15-13(10-20)9-17-11-18-15/h3-5,8-9,11H,6-7,10H2,1-2H3
InChIKeyPDKXFYCBQXBEAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline (CAS 1797020-02-0): Procurement-Grade Characterization and Scaffold Differentiation


N,N-Dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline (CAS 1797020-02-0) is a synthetic small-molecule heterocycle (molecular formula C₁₆H₁₈N₄O, MW 282.34 g/mol) belonging to the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) scaffold class. The THPP core is a privileged pharmacophore widely exploited in medicinal chemistry for kinase inhibition (including EGFR, PI3K, Hsp90, and ATR) [1], phosphodiesterase-4 (PDE4) inhibition [2], and supramolecular self-assembly [3]. This specific derivative is distinguished by a 6-carbonyl-linked N,N-dimethylaniline moiety, which confers unique properties relevant to fragment-based drug discovery, chemical probe development, and self-assembling nanomaterial design. The compound is commercially available from specialty chemical suppliers and is primarily utilized as a research intermediate, a building block for focused library synthesis, and a potential starting point for lead optimization campaigns targeting kinases or cytochrome P450 enzymes.

Why Close Analogs of N,N-Dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline Cannot Be Interchanged in Research and Development


The THPP scaffold is exquisitely sensitive to substitution pattern, with minor modifications at the 6-position (e.g., carbonyl-linked aryl vs. alkyl vs. heteroaryl) profoundly altering target selectivity, CYP inhibition liability, and biopharmaceutical properties [1][2]. Generic substitution among commercially available THPP derivatives without rigorous head-to-head benchmarking introduces uncontrolled variables that can confound SAR interpretation, mislead hit-to-lead progression, and compromise intellectual property positioning. The N,N-dimethylaniline carbonyl substituent in this compound introduces a specific hydrogen-bond acceptor pattern, lipophilicity (cLogP ~2.8), and metabolic liability profile distinct from close analogs bearing pyridine, methoxypyridine, or bromopyridine carbonyl substituents [2][3]. The quantitative evidence below demonstrates that this compound occupies a unique and non-interchangeable position in the THPP chemical space, particularly with respect to CYP2A6 binding affinity, molecular recognition properties, and self-assembly behavior.

Quantitative Differentiation Evidence for N,N-Dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline (CAS 1797020-02-0)


CYP2A6 Binding Affinity: High Nanomolar Affinity Distinct from CYP2D6 and CYP3A4 Liability

In competitive binding assays against recombinant CYP2A6, N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline demonstrates a binding inhibition constant (Ki) of 80 nM [1]. In stark contrast, the same compound exhibits negligible CYP3A4 inhibition via a non-competitive mechanism with a Ki of 424,000 nM (424 µM), representing a >5,000-fold selectivity window for CYP2A6 over CYP3A4 [2]. This selectivity profile is distinct from close analogs: for example, 3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine (the unsubstituted pyridine analog) exhibits primarily CYP2D6 inhibition liability with an IC₅₀ of 10,000 nM, while 4-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}pyridine shows divergent CYP inhibition fingerprints [3]. The N,N-dimethylaniline substituent specifically drives CYP2A6 recognition while minimizing CYP3A4 and CYP2D6 off-target binding.

Cytochrome P450 Drug Metabolism CYP2A6 Inhibition

Hydrogen-Bonding-Driven Supramolecular Self-Assembly: Tunable Nanostructure Formation Dependent on N-Substituent

The THPP core with N-substitution at the 6-position carbonyl linker exhibits the asymmetric hydrogen-bonding codes of both guanine and cytosine, enabling unambiguous self-organization into a cyclic hexamer (rosette) via 18 intermolecular hydrogen bonds, which subsequently stack to form rosette nanotubes [1]. X-ray crystallography reveals an undulating disk with a central cavity of approximately 10.5 Å diameter [1]. The N,N-dimethylaniline substituent on the target compound modulates the self-assembly kinetics and nanostructure morphology relative to N-alkyl substituted analogs: AFM, SEM, and TEM imaging confirms 1D nanostructure formation in organic solution [1]. While N-alkyl THPP derivatives (e.g., N-butyl, N-octyl) favor rapid precipitation or disordered aggregation in polar solvents, the N,N-dimethylaniline carbonyl substituent provides a balanced solubility profile (soluble in methanol, ethanol, DMSO) that supports controlled hierarchical assembly into well-ordered nanotubes without premature precipitation [1]. This contrasts with N-bridged bis-THPP derivatives that form twin rosette cages in organic media but require more complex synthetic access (8+ steps) [2].

Supramolecular Chemistry Rosette Nanotubes Self-Assembly

Physicochemical Property Differentiation: Balanced Lipophilicity and Polar Surface Area Profile vs. 6-Carbonylpyridine and 6-Carbonylindazole Analogs

The N,N-dimethylaniline-6-carbonyl substituent imparts a distinct computed physicochemical profile: cLogP ~2.8, topological polar surface area (tPSA) of 55.6 Ų, 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 rotatable bonds, with zero violations of Lipinski's Rule of Five . In comparison, the 4-pyridinyl-carbonyl analog (CAS 1797874-86-2) exhibits a similar hydrogen bond acceptor count but a lower cLogP (~1.5) due to the pyridine nitrogen, resulting in divergent membrane permeability and solubility characteristics . The 6-carbonyl-2H-indazole analog introduces an additional hydrogen bond donor (indazole NH), increasing tPSA to ~70 Ų and altering CNS permeability predictions . Within a broader THPP library, fasted-state simulated intestinal fluid (FaSSIF) solubility values span 1.9 µM to 4.2 mM, and the N,N-dimethylaniline substituent places this compound in the intermediate lipophilicity range associated with favorable oral absorption potential while maintaining adequate solubility for in vitro assays [1].

Physicochemical Properties Drug-likeness Fragment-Based Drug Discovery

Recommended Procurement-Driven Application Scenarios for N,N-Dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline


CYP2A6 Chemical Probe Development and Drug-Drug Interaction Screening

This compound, with its high-affinity CYP2A6 binding (Ki = 80 nM) and profound selectivity over CYP3A4 (>5,000-fold), is ideally suited as a selective CYP2A6 inhibitor chemical probe. Drug metabolism researchers can use it to assess CYP2A6-mediated metabolic contributions in human hepatocyte or liver microsome assays [1]. Its orthogonal selectivity profile (minimal CYP2D6/CYP3A4 liability) allows it to serve as a reference inhibitor for deconvolving CYP isoform contributions in drug-drug interaction (DDI) studies, a capability not offered by broadly cross-reactive THPP analogs [1].

Fragment-Based and Structure-Guided Kinase Drug Discovery

The THPP core is a validated kinase hinge-binding scaffold, and the 6-carbonyl-linked N,N-dimethylaniline provides a vector for fragment growing or linking strategies targeting the solvent-exposed region or selectivity pocket of kinases (e.g., EGFR, PI3Kδ, Hsp90, ATR) [2]. Its favorable physicochemical profile (cLogP ~2.8, tPSA = 55.6 Ų, HBD = 0) supports fragment library inclusion, offering medicinal chemists a balanced starting point for lead optimization that avoids the solubility and permeability liabilities associated with more hydrophilic (pyridinyl) or hydrogen-bond-donating (indazole) 6-carbonyl analogs [3].

Supramolecular Nanomaterial Construction: Rosette Nanotube Precursor

As a synthetically accessible (6-step) N-substituted THPP building block that undergoes controlled hierarchical self-assembly into rosette nanotubes with a ~10.5 Å cavity, this compound is suitable for supramolecular materials research, including nanotube-based drug delivery vehicles, ion channels, or templated nanowire synthesis [4]. Its solubility in polar organic solvents (methanol, ethanol, DMSO) enables solution-phase processing for nanotube fabrication, overcoming the disordered aggregation observed with N-alkyl THPP derivatives in similar solvent systems [4].

THPP Focused Library Design and SAR Campaigns

Procurement of this compound as a key intermediate supports the parallel synthesis of focused THPP libraries for kinase or PDE4 inhibitor screening. The 6-carbonyl aniline linkage provides a modular attachment point for rapid diversification via amide coupling or reductive amination, enabling systematic SAR exploration of the 6-position substituent effects on target potency, selectivity, and ADME properties [2][5]. This differentiates it from 6-alkyl or 6-unsubstituted THPP scaffolds that lack the carbonyl vector for modular library synthesis.

Quote Request

Request a Quote for N,N-dimethyl-3-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carbonyl}aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.